1-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]propan-2-ol
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Overview
Description
1-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]propan-2-ol is a complex organic compound that features a benzothiazole ring fused with a piperazine moiety and a propanol group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Mechanism of Action
Target of Action
Benzo[d]thiazol-6-yl(4-(2-hydroxypropyl)piperazin-1-yl)methanone is a compound that has been synthesized for its potential biological activities Benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting that they may target mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been shown to interact with their targets, leading to inhibitory effects
Biochemical Pathways
Benzothiazole derivatives have been associated with anti-tubercular activity, suggesting that they may affect pathways related to the growth and survival of mycobacterium tuberculosis .
Result of Action
Benzothiazole derivatives have been associated with anti-tubercular activity, suggesting that they may have inhibitory effects on the growth and survival of mycobacterium tuberculosis .
Preparation Methods
The synthesis of 1-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]propan-2-ol can be achieved through multiple synthetic routes. One common method involves the condensation of 1,3-benzothiazole-6-carboxylic acid with piperazine, followed by the addition of propanol. The reaction conditions typically include the use of catalysts such as L-proline and solvents like toluene . Industrial production methods may involve one-pot multicomponent reactions and microwave irradiation techniques to enhance yield and efficiency .
Chemical Reactions Analysis
1-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]propan-2-ol undergoes various chemical reactions, including:
Scientific Research Applications
1-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]propan-2-ol has a wide range of scientific research applications:
Comparison with Similar Compounds
1-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]propan-2-ol can be compared with other benzothiazole derivatives, such as:
3-(piperazin-1-yl)-1,2-benzothiazole: This compound also features a piperazine and benzothiazole moiety but lacks the propanol group, which may affect its solubility and biological activity.
2-aminobenzenethiol derivatives: These compounds share the benzothiazole core but differ in their functional groups, leading to variations in their chemical reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are valuable in various research and industrial contexts.
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-[4-(2-hydroxypropyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-11(19)9-17-4-6-18(7-5-17)15(20)12-2-3-13-14(8-12)21-10-16-13/h2-3,8,10-11,19H,4-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNJGRBLQIWIRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)C(=O)C2=CC3=C(C=C2)N=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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